2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline

Catalog No.
S3367093
CAS No.
105465-14-3
M.F
C42H40N2
M. Wt
572.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl...

CAS Number

105465-14-3

Product Name

2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline

IUPAC Name

2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline

Molecular Formula

C42H40N2

Molecular Weight

572.8 g/mol

InChI

InChI=1S/C42H40N2/c1-29-11-7-15-37(23-29)43(38-16-8-12-30(2)24-38)41-21-19-35(27-33(41)5)36-20-22-42(34(6)28-36)44(39-17-9-13-31(3)25-39)40-18-10-14-32(4)26-40/h7-28H,1-6H3

InChI Key

TZYPEOJJHBWOKE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C2=C(C=C(C=C2)C3=CC(=C(C=C3)N(C4=CC=CC(=C4)C)C5=CC=CC(=C5)C)C)C)C6=CC=CC(=C6)C

Canonical SMILES

CC1=CC(=CC=C1)N(C2=C(C=C(C=C2)C3=CC(=C(C=C3)N(C4=CC=CC(=C4)C)C5=CC=CC(=C5)C)C)C)C6=CC=CC(=C6)C
  • Organic Light-Emitting Diodes (OLEDs)


    OLEDs are a type of display technology that utilizes organic materials to emit light.
    One crucial component in OLEDs is the hole-transporting layer (HTL). This layer facilitates the movement of positively charged holes from the anode to the light-emitting layer.
    Certain organic compounds with specific structural features are desirable for HTL materials. These features include electron-donating elements and properties that ensure efficient hole mobility and carrier injection.

    While there is no published research on compound X specifically, its structure suggests potential for investigation as a candidate HTL material due to the presence of aromatic rings and amine groups. Further research would be needed to determine its electrical properties and suitability for OLED applications.

  • Organic Synthesis

    Compound X represents a complex organic molecule with various functional groups.
    The synthesis of such a molecule could be of interest for researchers studying organic chemistry. The process might involve multi-step reactions and could be explored for its efficiency and potential applications of the final product.

2-Methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline is a complex organic compound belonging to the class of anilines. Its structure features multiple methyl groups and phenyl rings, which contribute to its unique chemical properties and potential applications. The compound's systematic name reflects its intricate molecular architecture, characterized by a central aniline structure substituted with various methyl and phenyl groups.

Typical of anilines, including:

  • Electrophilic Aromatic Substitution: The presence of multiple methyl and phenyl groups enhances the electron density on the aromatic rings, making them more reactive towards electrophiles.
  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with alkyl halides or acyl chlorides.
  • Oxidation Reactions: The aniline moiety can be oxidized to form nitroso or azo compounds under appropriate conditions.

The synthesis of 2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline typically involves multi-step synthetic pathways, including:

  • Nitration of Aniline Derivatives: Starting from simple aniline derivatives, nitration can introduce nitro groups that can be further reduced to amines.
  • Methylation Reactions: Methyl groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Coupling Reactions: The final compound can be formed through coupling reactions between various aniline derivatives.

This compound has potential applications in several fields:

  • Organic Electronics: Due to its electronic properties, it may be used in the development of organic light-emitting diodes (OLEDs).
  • Dyes and Pigments: Its vibrant color properties could make it suitable for use in dyes and pigments.
  • Pharmaceuticals: Given the biological activity of similar compounds, it may have potential as a pharmaceutical agent.

Interaction studies involving 2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline are crucial for understanding its behavior in biological systems. Such studies typically focus on:

  • Protein Binding Affinity: Assessing how the compound interacts with various proteins can provide insights into its pharmacokinetics.
  • Metabolic Pathways: Understanding how the compound is metabolized can help predict its biological effects and toxicity.

Several compounds share structural similarities with 2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4,4'-DiaminodiphenylmethaneTwo aniline groups linked by a methylene bridgeKnown for its use in polyurethanes
2,6-DimethylanilineTwo methyl groups on the aniline ringExhibits lower toxicity compared to other anilines
N,N-DimethylanilineDimethylated anilineCommonly used as a dye intermediate

These compounds highlight the unique structural complexity and potential applications of 2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline, particularly in organic electronics and pharmaceuticals.

XLogP3

12.2

Dates

Modify: 2023-08-19

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